molecular formula C15H17N3O3 B2915321 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1203083-24-2

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2915321
CAS No.: 1203083-24-2
M. Wt: 287.319
InChI Key: FCSJQGDTVHLICO-UHFFFAOYSA-N
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Description

2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a synthesized organic compound It is primarily distinguished by its unique structural configuration, consisting of a pyrimidine ring, an acetamide linkage, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis begins with the preparation of 4-methyl-6-oxopyrimidine through a reaction involving appropriate pyrimidine derivatives under controlled conditions.

  • Step 2: The resulting pyrimidine compound undergoes a substitution reaction with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. This forms the intermediate compound.

  • Step 3: This intermediate undergoes an acylation reaction with phenol in the presence of an acylating agent such as acetyl chloride to produce 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide.

Industrial Production Methods:

  • The industrial production of this compound follows a similar multi-step synthesis with optimizations for scaling up. These optimizations include continuous flow reactors to improve reaction efficiency and minimize by-products, alongside advanced purification techniques such as recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Under appropriate oxidative conditions, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide can undergo oxidation to yield various oxygenated derivatives.

  • Reduction: Reduction reactions, typically involving hydrogenation catalysts, can convert this compound into more reduced analogs.

  • Substitution: The presence of reactive sites within the molecule allows for various nucleophilic and electrophilic substitution reactions, leading to derivatives with modified functional groups.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and typical nucleophiles and electrophiles are utilized in the respective reactions.

  • Standard organic solvents, temperature control, and catalysis are employed to achieve efficient reactions.

Major Products:

  • Products from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxygen-containing derivatives, while reduction products are more saturated forms of the original compound. Substitution reactions yield a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of various heterocyclic compounds.

  • Employed in the development of new catalytic processes and reaction mechanisms.

Biology:

  • Explored for its interactions with enzymes and proteins.

Medicine:

  • Investigated as a potential pharmaceutical intermediate, particularly for drugs targeting nucleic acid-related processes.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various molecular targets, including nucleic acids and enzymes.

  • In pharmaceutical contexts, its mode of action involves binding to specific sites on biological molecules, altering their function or activity.

Comparison with Similar Compounds

  • Other pyrimidine derivatives, such as thymine, cytosine, and uracil, which are naturally occurring nucleobases.

  • Synthetic analogs like 4-methylpyrimidin-2-amine and 2-(2-phenoxyethyl)pyrimidin-4-ol.

Uniqueness:

  • 2-(4-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide stands out due to its specific combination of a pyrimidine ring and a phenoxyethyl side chain, which imparts unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12-9-15(20)18(11-17-12)10-14(19)16-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSJQGDTVHLICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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